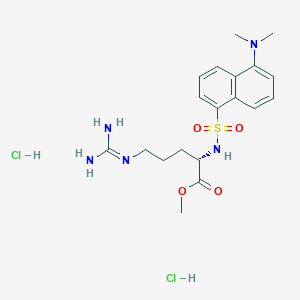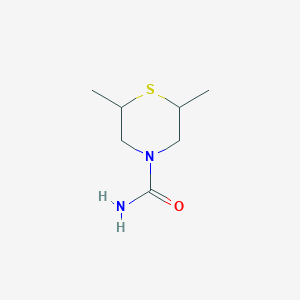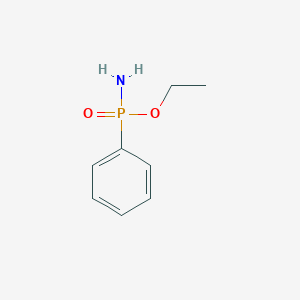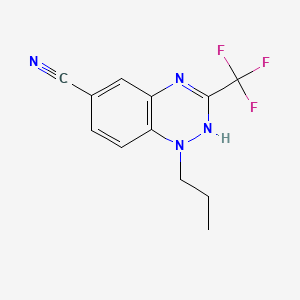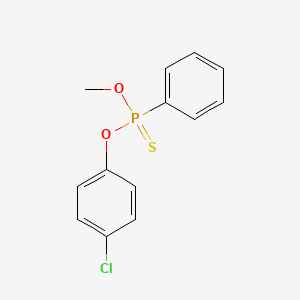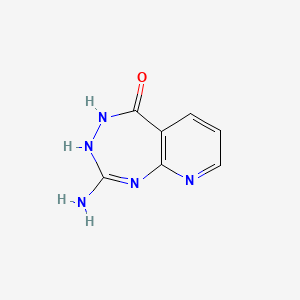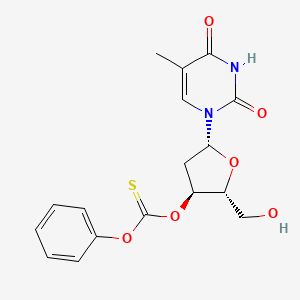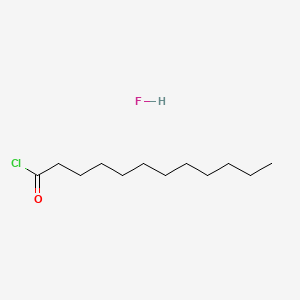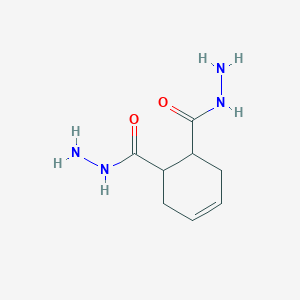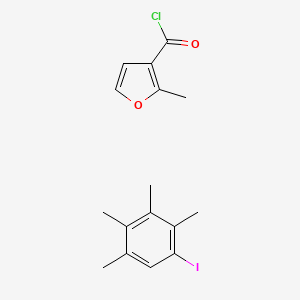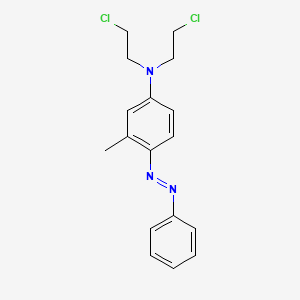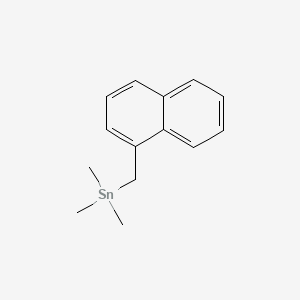
Stannane, trimethyl(1-naphthalenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, trimethyl(1-naphthalenylmethyl)-: is an organotin compound with the molecular formula C14H18Sn and a molecular weight of 305.003 g/mol . This compound is characterized by the presence of a tin atom bonded to three methyl groups and a 1-naphthalenylmethyl group. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of stannane, trimethyl(1-naphthalenylmethyl)- typically involves the reaction of trimethyltin chloride with 1-naphthalenylmethyl lithium or 1-naphthalenylmethyl Grignard reagent . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods: While specific industrial production methods for stannane, trimethyl(1-naphthalenylmethyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification techniques such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Stannane, trimethyl(1-naphthalenylmethyl)- can undergo oxidation reactions, where the tin atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: This compound can also participate in reduction reactions, where the tin atom is reduced to lower oxidation states. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can undergo substitution reactions, where one or more of the methyl groups or the 1-naphthalenylmethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, halogens (e.g., chlorine, bromine)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, organometallic reagents (e.g., Grignard reagents)
Major Products Formed:
Oxidation: Oxidized tin compounds (e.g., tin oxides)
Reduction: Reduced tin compounds (e.g., tin hydrides)
Substitution: Substituted organotin compounds with various functional groups
Aplicaciones Científicas De Investigación
Chemistry: Stannane, trimethyl(1-naphthalenylmethyl)- is used as a reagent in organic synthesis, particularly in stannylation reactions . It serves as a precursor for the synthesis of other organotin compounds and is used in cross-coupling reactions to form carbon-tin bonds .
Biology and Medicine: Organotin compounds, including stannane, trimethyl(1-naphthalenylmethyl)-, have been studied for their biological activity . They exhibit antimicrobial and antifungal properties and are being investigated for potential use in pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of polymers and plastics . It acts as a catalyst in polymerization reactions and is used to improve the properties of materials such as PVC (polyvinyl chloride) .
Mecanismo De Acción
The mechanism of action of stannane, trimethyl(1-naphthalenylmethyl)- involves its ability to participate in radical reactions . The tin atom in the compound can form radicals that react with other molecules, leading to the formation of new chemical bonds. This radical formation is facilitated by the relatively weak bond between tin and hydrogen, which can cleave homolytically . The compound’s affinity for sulfur also plays a role in its reactivity, making it useful in various sulfur-related reactions .
Comparación Con Compuestos Similares
Stannane, trimethyl-1-naphthalenyl-: (C13H16Sn)
Stannane, trimethyl(2-naphthalenylmethyl)-: (CAS 61760-08-5)
Comparison: Stannane, trimethyl(1-naphthalenylmethyl)- is unique due to the presence of the 1-naphthalenylmethyl group , which imparts specific chemical properties and reactivity . In comparison, stannane, trimethyl-1-naphthalenyl- and stannane, trimethyl(2-naphthalenylmethyl)- have different structural arrangements and molecular weights , leading to variations in their chemical behavior and applications .
Propiedades
Número CAS |
51220-36-1 |
|---|---|
Fórmula molecular |
C14H18Sn |
Peso molecular |
305.00 g/mol |
Nombre IUPAC |
trimethyl(naphthalen-1-ylmethyl)stannane |
InChI |
InChI=1S/C11H9.3CH3.Sn/c1-9-5-4-7-10-6-2-3-8-11(9)10;;;;/h2-8H,1H2;3*1H3; |
Clave InChI |
KIURRESVUTZSIP-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


